molecular formula C18H18FNO3 B13497406 Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate

Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13497406
M. Wt: 315.3 g/mol
InChI Key: APFBVGSCQKREKP-UHFFFAOYSA-N
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Description

Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a benzyl group, a 4-fluorophenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or reduce other functional groups.

    Substitution: The benzyl and 4-fluorophenyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: m-CPBA, potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Deoxygenated compounds.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl group, in particular, allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C18H18FNO3

Molecular Weight

315.3 g/mol

IUPAC Name

benzyl 3-(4-fluorophenyl)-3-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C18H18FNO3/c19-16-8-6-15(7-9-16)18(22)10-11-20(13-18)17(21)23-12-14-4-2-1-3-5-14/h1-9,22H,10-13H2

InChI Key

APFBVGSCQKREKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C2=CC=C(C=C2)F)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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